

A Comparative Guide to Intermolecular Interactions in Halogenated Quinolinone Crystals

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Compound of Interest

Compound Name: *8-bromo-6-methylquinolin-2(1h)-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermolecular interactions observed in the crystalline structures of various halogenated quinolinone derivatives. The stability and physicochemical properties of active pharmaceutical ingredients (APIs) are significantly influenced by the arrangement of molecules in their solid state.^[1] Halogenated quinolones, a prominent class of molecules with applications as antibacterial and antimalarial agents, exhibit a range of noncovalent interactions that dictate their supramolecular assemblies.^[1] Understanding these interactions—including halogen bonds, hydrogen bonds, and π -system interactions—is crucial for crystal engineering and the rational design of new drug candidates.^{[1][2]}

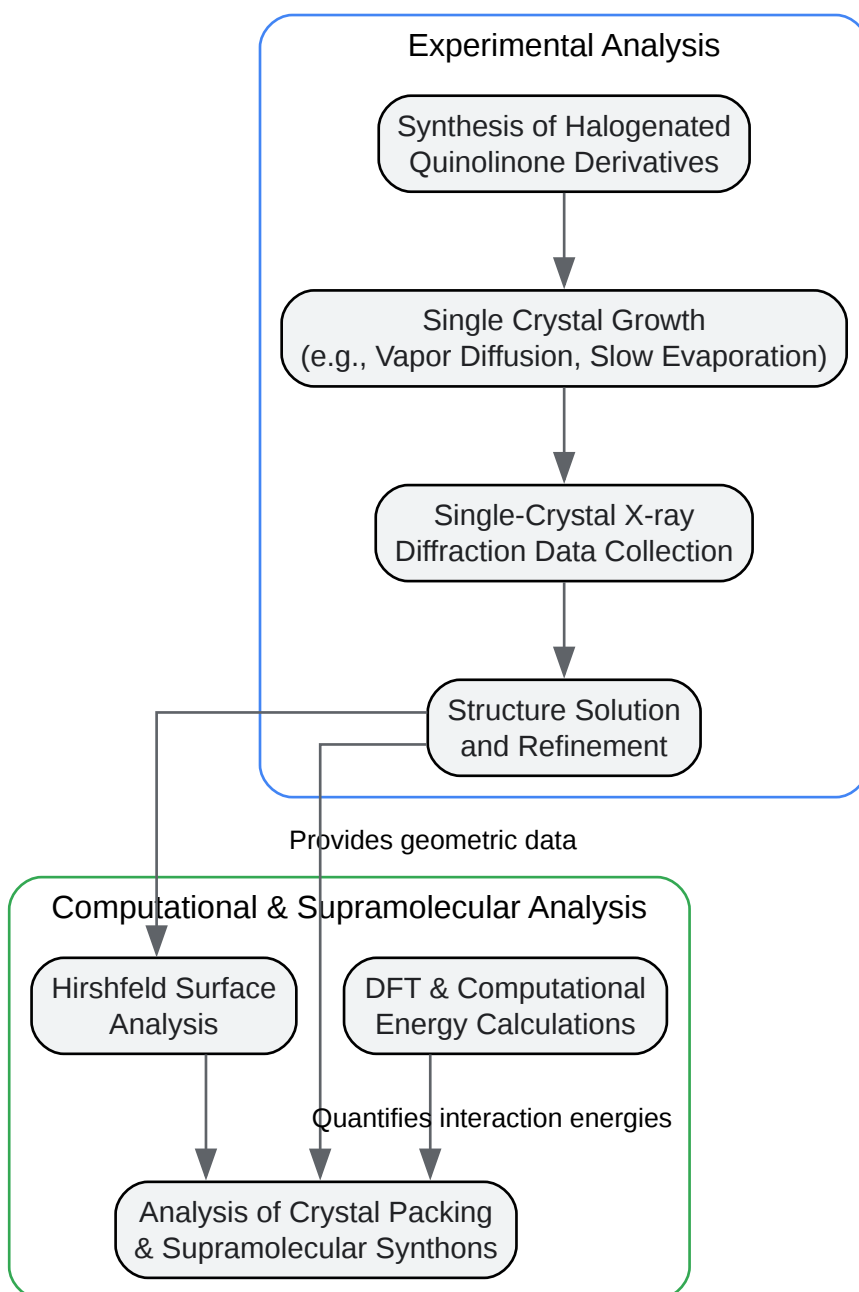
Quantitative Analysis of Intermolecular Interactions

The geometry of intermolecular contacts, such as bond distances and angles, provides quantitative insight into the strength and nature of these interactions. The following table summarizes key interaction parameters derived from single-crystal X-ray diffraction studies of several halogenated quinolinone derivatives.

Compound/Interaction Type	Interacting Atoms	Distance (Å)	Angle (°)	Reference
N-(2-bromophenyl)quinolin-2-one				
Halogen- π	Br...C5, C6, C7	3.44, 3.30, 3.50	166.6, 155.9, 134.0 (C-Br...C)	[3][4]
N-(2-chlorophenyl)quinolin-2-one				
Halogen- π	Cl...C5, C6	3.42, 3.27	164.5, 154.4 (C-Cl...C)	[3]
A Chloro-Quinolone Derivative				
Halogen Bond	Cl...O	3.001	132.39	[1]
Hydrogen Bond	C-H...Cl	2.850	120.65	[1]
Quinolin-8-yl 4-chlorobenzoate				
Halogen- π	Cl... π	3.7692	N/A	[5]
General Halogenated Quinolines				
Hydrogen Bond	C-H...N	Present in packing	N/A	[6]

Visualization of Interaction Analysis Workflow

The logical process for analyzing intermolecular forces in crystalline solids involves a combination of experimental and computational techniques. The workflow ensures a comprehensive understanding of the supramolecular architecture.



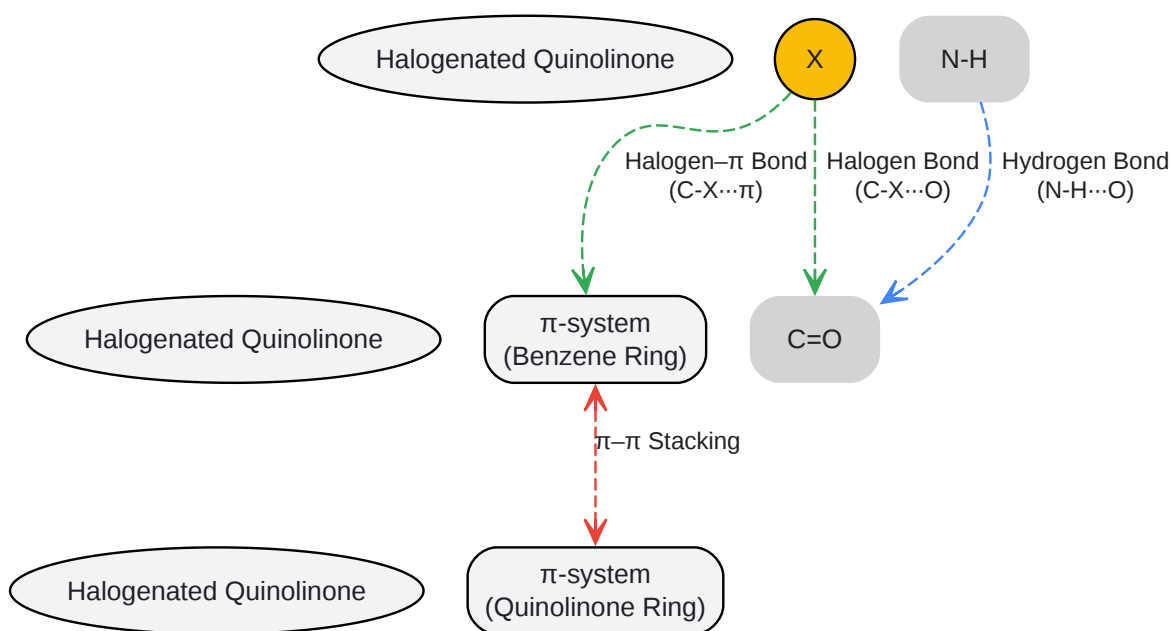
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Workflow for the analysis of intermolecular interactions in crystals.

Types of Intermolecular Interactions

Halogenated quinolinone crystals are stabilized by a diverse array of noncovalent forces. These interactions, varying in strength and directionality, include halogen bonds (where the

halogen acts as an electrophilic species), traditional hydrogen bonds, and π - π stacking.[1][7][8] The interplay between these forces determines the final crystal packing arrangement.



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Common intermolecular interactions in halogenated quinolinones.

Experimental Protocols

The characterization of intermolecular interactions in crystals relies on precise experimental techniques to determine atomic coordinates.

1. Single Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. Common methods include:

- Slow Evaporation: A solution of the compound in a suitable solvent system (e.g., dichloromethane/methanol) is allowed to evaporate slowly at room temperature, leading to the gradual formation of crystals.[6]

- Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed container holding a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane diffusing into a methanol solution).[4] The slow diffusion of the anti-solvent vapor reduces the solubility of the compound, promoting crystallization.

2. Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

- A suitable crystal is mounted on a diffractometer.
- A focused beam of X-rays is directed at the crystal.
- The diffraction pattern of scattered X-rays is collected as the crystal is rotated.
- The resulting data is used to solve and refine the crystal structure using specialized software (e.g., SHELXL), yielding precise atomic positions, bond lengths, and bond angles.[5]

3. Computational Analysis: Experimental results are often complemented by computational studies to further probe and quantify the interactions.

- Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. Fingerprint plots generated from the Hirshfeld surface provide a summary of the different types of close contacts and their relative contributions to the overall crystal packing.[1]
- Density Functional Theory (DFT): DFT calculations are employed to support experimental findings and calculate the energies of specific intermolecular interactions, helping to rank their relative strengths.[1][9]

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